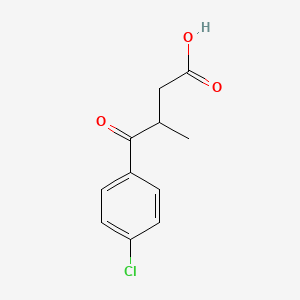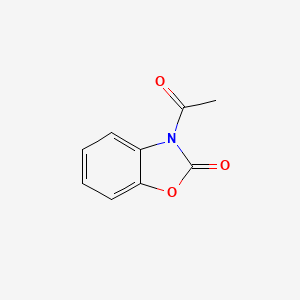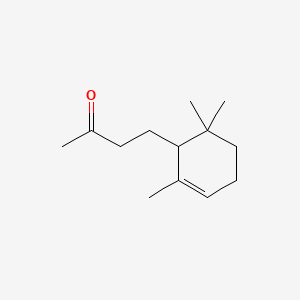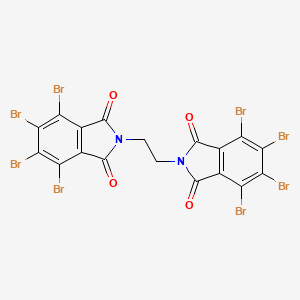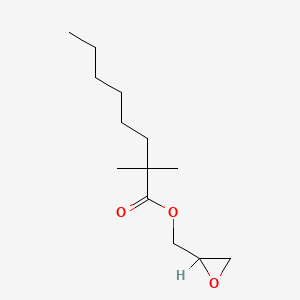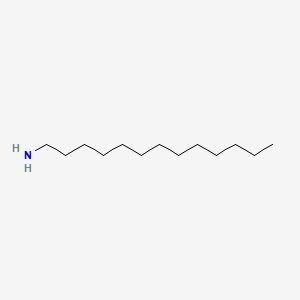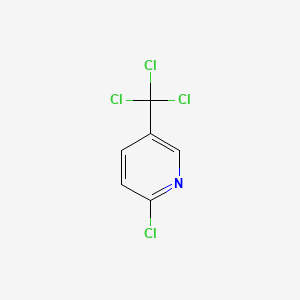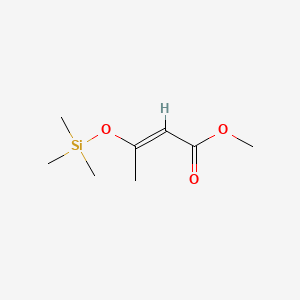
3-Trimetilsililoxi-2-butenoato de metilo
Descripción general
Descripción
“Methyl 3-trimethylsiloxy-2-butenoate” is a chemical compound with the molecular formula C8H16O3Si . It is used as a mild and efficient silylating agent . It is also a starting material to 1-methoxy-1,3-bis(trimethylsiloxy)butadiene, a diene for Diels-Alder reactions, and an equivalent of the dianion of methyl acetoacetate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-trimethylsiloxy-2-butenoate” is based on its molecular formula, C8H16O3Si . The average mass of the molecule is 188.296 Da, and the monoisotopic mass is 188.086868 Da .Physical and Chemical Properties Analysis
“Methyl 3-trimethylsiloxy-2-butenoate” has a refractive index of n20/D 1.447, a boiling point of 43-45°C at 0.3 mmHg, and a density of 0.966 g/mL at 20°C . The compound is technical grade with an assay of approximately 86% (trans + 10% cis) .Aplicaciones Científicas De Investigación
Agente de Sililación
3-Trimetilsililoxi-2-butenoato de metilo: se utiliza como un agente de sililación suave y eficiente en la síntesis orgánica . La sililación es un proceso en el que se introduce un grupo que contiene silicio en una molécula, lo que puede proteger grupos funcionales reactivos durante las reacciones químicas o mejorar la volatilidad de los compuestos para la cromatografía de gases.
Reacciones de Diels-Alder
Este compuesto sirve como un dieno en las reacciones de Diels-Alder . La reacción de Diels-Alder es un método de síntesis fundamental en química orgánica, que permite la construcción de anillos de seis miembros con un buen control estereoquímico. Se utiliza para sintetizar productos naturales complejos y productos farmacéuticos.
Síntesis de 1-Metoxi-1,3-bis(trimetilsililoxi)butadieno
Actúa como material de partida para la síntesis de 1-metoxi-1,3-bis(trimetilsililoxi)butadieno . Este dieno es valioso en la síntesis orgánica, particularmente en la creación de moléculas polifuncionales a través de reacciones adicionales.
Equivalente del Dianión de Acetoacetato de Metilo
This compound: es un equivalente del dianión del acetoacetato de metilo . Esta equivalencia es particularmente útil en la química sintética para aniones que, de otro modo, serían difíciles de generar o manipular.
Investigación en Proteómica
El compuesto se utiliza en la investigación en proteómica, donde puede estar involucrado en la modificación de proteínas o péptidos para su análisis . La proteómica es el estudio a gran escala de las proteínas, que son partes vitales de los organismos vivos, con muchas funciones.
Intermedio de Síntesis Orgánica
Como intermedio en la síntesis orgánica, se utiliza para preparar diversos compuestos químicos, incluidos productos farmacéuticos y materiales con propiedades específicas .
Ciencia de los Materiales
En la ciencia de los materiales, This compound se puede utilizar para modificar las propiedades superficiales de los materiales, haciéndolos más resistentes a la humedad o alterando sus características de adhesión .
Educación Química
Por último, se utiliza en la educación química para demostrar diversas reacciones químicas y estrategias sintéticas, ayudando a los estudiantes a comprender las aplicaciones prácticas de los conceptos de química orgánica .
Safety and Hazards
When handling “Methyl 3-trimethylsiloxy-2-butenoate”, it is recommended to use explosion-proof electrical, ventilating, and lighting equipment. Only non-sparking tools should be used, and precautionary measures against static discharge should be taken . Protective gloves, clothing, eye protection, and face protection should be worn . If the compound comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water or showered .
Mecanismo De Acción
Target of Action
Methyl 3-trimethylsiloxy-2-butenoate, also known as methyl (E)-3-trimethylsilyloxybut-2-enoate, is primarily used as a mild and efficient silylating agent . It is a starting material to 1-methoxy-1,3-bis(trimethylsiloxy)butadiene .
Mode of Action
The compound interacts with its targets by acting as a diene for Diels-Alder reactions . It is also an equivalent of the dianion of methyl acetoacetate .
Biochemical Pathways
Methyl 3-trimethylsiloxy-2-butenoate affects the biochemical pathways involved in the Diels-Alder reactions . The downstream effects of these reactions can lead to the formation of complex cyclic structures, which are often found in natural products and pharmaceuticals .
Pharmacokinetics
As a silylating agent, it is expected to have good bioavailability due to its ability to increase the lipophilicity of compounds .
Result of Action
The molecular and cellular effects of Methyl 3-trimethylsiloxy-2-butenoate’s action are primarily seen in its role as a silylating agent and a diene in Diels-Alder reactions . These reactions can lead to the formation of complex cyclic structures, which are often found in natural products and pharmaceuticals .
Action Environment
The action, efficacy, and stability of Methyl 3-trimethylsiloxy-2-butenoate can be influenced by environmental factors such as temperature and pressure . For instance, it has a boiling point of 43-45 °C at 0.3 mmHg and a density of 0.966 g/mL at 20 °C . Therefore, these conditions should be considered when using this compound.
Propiedades
IUPAC Name |
methyl (E)-3-trimethylsilyloxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNKCUVOGBTGDJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62269-44-7, 26767-00-0 | |
| Record name | Methyl 3-[(trimethylsilyl)oxy]-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
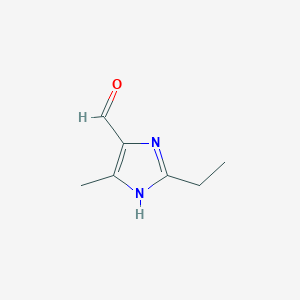
![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)

